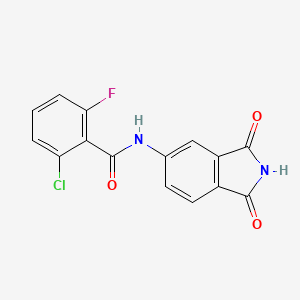

2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

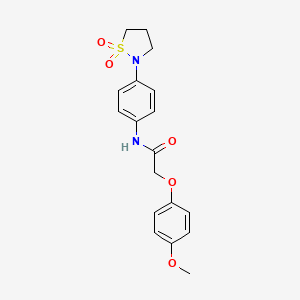

“2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide” is a thalidomide analogue . Thalidomide is known to recruit E3 Ligase for the ubiquitinylation and subsequent destruction of a given protein . This structure features a chloroacetamide, which is a thiol-specific reactive group .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H12ClN3O5 . Its molecular weight is 349.73 . The structure features a chloroacetamide, which is a thiol-specific reactive group .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Research into derivatives of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide has shown significant antibacterial and antifungal activities. A study by Patel and Dhameliya (2010) synthesized compounds with promising antibacterial properties, suggesting potential in developing new antimicrobials (Patel & Dhameliya, 2010). Kumar et al. (2014) also synthesized derivatives with in vitro antimicrobial and anticancer activities, indicating a broad spectrum of potential therapeutic applications (Kumar et al., 2014).

Herbicide Development

The study by Gao et al. (2019) highlights the herbicidal potential of phthalimide derivatives, with several compounds showing good herbicidal activities against specific weed species. This research positions this compound derivatives as promising candidates in herbicide development (Gao et al., 2019).

Antimicrobial Applications

Desai et al. (2013) explored the synthesis of 5-arylidene derivatives, revealing significant antimicrobial activity. The presence of a fluorine atom was found crucial in enhancing this activity, presenting a functional group of interest for further antimicrobial research (Desai et al., 2013).

Anti-Inflammatory Properties

Nikalje (2014) conducted a study on the synthesis and anti-inflammatory evaluation of related derivatives, highlighting their potential in anti-inflammatory drug development. The compounds exhibited promising activity compared to the standard drug diclofenac and showed a good gastrointestinal safety profile (Nikalje, 2014).

Imaging and Diagnostic Applications

Kil et al. (2014) developed a novel radioligand for PET imaging of metabotropic glutamate receptor subtype 4 (mGlu4) in the brain. The compound demonstrated improved binding affinity and potential for future human studies (Kil et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(1,3-dioxoisoindolin-5-yl)-6-fluorobenzamide is the E3 Ligase . E3 Ligase is an enzyme that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

This compound: interacts with its target, E3 Ligase, by recruiting it for the ubiquitinylation and subsequent destruction of a given protein . This interaction is facilitated by the compound’s structure, which features a chloroacetamide, a thiol-specific reactive group .

Biochemical Pathways

The action of This compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within cells. By recruiting E3 Ligase for the ubiquitinylation and subsequent destruction of proteins, the compound can influence the levels of specific proteins within the cell .

Result of Action

The molecular and cellular effects of This compound ’s action involve the ubiquitinylation and subsequent destruction of specific proteins within the cell . This can lead to changes in cellular processes that depend on the levels of these proteins .

Propriétés

IUPAC Name |

2-chloro-N-(1,3-dioxoisoindol-5-yl)-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O3/c16-10-2-1-3-11(17)12(10)15(22)18-7-4-5-8-9(6-7)14(21)19-13(8)20/h1-6H,(H,18,22)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNNCIVLTGVQKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2635306.png)

![1-[3-(4-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2635312.png)

![ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2635313.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2635316.png)

![Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2635317.png)

![N-[4-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2635319.png)

![8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2635325.png)